molecular formula C11H17BN2O4 B597729 (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid CAS No. 1356087-58-5

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid

Cat. No.: B597729
CAS No.: 1356087-58-5
M. Wt: 252.077
InChI Key: YEHXEJUMAMZEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid (CAS 1356087-58-5) is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery . This compound integrates two highly valuable functional groups: a boronic acid, which is essential for Suzuki-Miyaura cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected amine . This combination allows researchers to efficiently construct complex biaryl structures while preserving the amine functionality under typical coupling conditions. The presence of the methyl substituent on the pyridine ring can significantly influence the compound's electronic properties, metabolic stability, and overall lipophilicity, making it a valuable scaffold for creating targeted molecules in pharmaceutical synthesis . Supplied with a guaranteed purity of 98% or higher , this reagent is ideal for demanding synthetic applications where consistency and reliability are critical . The molecular formula is C₁₁H₁₇BN₂O₄ and it has a molecular weight of 252.07 . To maintain stability and performance, the product should be stored sealed in a dry environment at 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

[5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-7-5-8(12(16)17)6-13-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHXEJUMAMZEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855766
Record name {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-58-5
Record name {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 5-Methyl-6-aminopyridin-3-yl Triflate

The amino and methyl groups are introduced onto a pyridine precursor. For example, nitration of 3-bromo-5-methylpyridine at position 6, followed by reduction to the amine, yields 6-amino-5-methylpyridin-3-yl bromide. Conversion to the triflate using triflic anhydride enhances reactivity for cross-coupling.

Step 2: Boc Protection of the Amino Group

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction completion is confirmed by the disappearance of the amine signal in 1H^1H NMR.

Step 3: Miyaura Borylation

The triflate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). Optimized conditions include:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-dioxane

  • Temperature : 80°C, 12 hours.

Hydrolysis of the boronate ester to the boronic acid is achieved with HCl (1M) in THF/water (3:1), yielding the target compound in 65–72% overall yield (Table 1).

Table 1: Miyaura Borylation Optimization

ConditionVariationYield (%)
Catalyst Loading5 mol% Pd(dppf)Cl₂72
3 mol% Pd(dppf)Cl₂58
Solvent1,4-Dioxane72
Toluene64
Borylation Time12 hours72
8 hours68

Synthetic Route 2: Early Boronate Ester Intermediate

This method prioritizes boronic acid installation early in the synthesis, minimizing exposure of the boronic acid to harsh conditions.

Step 1: Synthesis of 3-Bromo-5-methylpyridine

Commercial 3-bromo-5-methylpyridine serves as the starting material. Bromine at position 3 facilitates subsequent cross-coupling.

Step 2: Suzuki-Miyaura Coupling with Boronate Ester

Coupling with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate under microwave conditions (100°C, 1 hour) introduces the boronate ester. Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2M) in dioxane/water (4:1) afford the intermediate in 89% yield.

Step 3: Boc Protection and Oxidation

The dihydropyridine intermediate is oxidized to the aromatic pyridine using MnO₂, followed by Boc protection of the amine. Deprotection of the boronate ester with HCl yields the boronic acid. This route achieves a 68% overall yield but requires careful handling of air-sensitive intermediates.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

ParameterRoute 1 (Late Boronation)Route 2 (Early Boronate Ester)
Overall Yield72%68%
Key AdvantageAvoids boronate hydrolysisFewer protection steps
LimitationSensitive to Boc cleavageRequires inert conditions
Purification ChallengesPhosphorous saltsOxidation side products

Critical Reaction Optimization Insights

Solvent Effects on Boc Protection

Polar aprotic solvents (e.g., dichloromethane) improve Boc anhydride solubility, while toluene minimizes side reactions during Curtius rearrangements.

Catalyst Selection for Borylation

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability at elevated temperatures.

Hydrolysis Conditions

Controlled HCl addition (1M, 0°C) prevents deborylation, a common side reaction at higher acid concentrations .

Chemical Reactions Analysis

Types of Reactions

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Boronic Esters: Formed from the oxidation of the boronic acid moiety.

    Free Amines: Obtained after deprotection of the Boc group.

Mechanism of Action

The mechanism of action of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical transformations .

Comparison with Similar Compounds

Key Features:

  • BOC Protection : The tert-butoxycarbonyl group protects the amine, enhancing stability during synthetic processes such as Suzuki-Miyaura cross-couplings, which are pivotal in pharmaceutical and materials science applications .
  • Applications: Widely used in intermediate synthesis for drugs and agrochemicals, with suppliers like Shanghai Yuanye Bio-Technology and CHEMLYTE SOLUTIONS CO., LTD., highlighting its industrial relevance .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid with analogous pyridine boronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions Key Functional Groups
Target Compound C₁₁H₁₇BN₂O₄ 252.08 1356087-58-5 3-Boronic acid, 5-Me, 6-BOC-NH₂ Boronic acid, BOC-amine, methyl
(3-BOC-amino-pyridin-4-yl)boronic acid C₁₀H₁₅BN₂O₄ 238.05 227473-82-7 3-BOC-NH₂, 4-Boronic acid Boronic acid, BOC-amine
(4-BOC-amino-6-Me-pyridin-3-yl)boronic acid C₁₁H₁₇BN₂O₄ 252.08 1310384-83-8 3-Boronic acid, 4-BOC-NH₂, 6-Me Boronic acid, BOC-amine, methyl
[6-(4-BOC-piperazin-1-yl)pyridin-3-yl]boronic acid C₁₄H₂₂BN₃O₄ 307.16 919347-67-4 3-Boronic acid, 6-piperazine-BOC Boronic acid, BOC-piperazine
[6-(Dimethylamino)pyridin-3-yl]boronic acid C₇H₁₁BN₂O₂ 165.99 579525-46-5 3-Boronic acid, 6-NMe₂ Boronic acid, dimethylamine

Physicochemical Properties

  • Stability: BOC-protected amines are stable under basic conditions but susceptible to acid hydrolysis, whereas dimethylamino groups are stable across a wider pH range .

Biological Activity

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid, also known by its CAS number 883231-20-7, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, which includes a pyridine ring and a boronic acid functional group, positions it as a candidate for various therapeutic applications, particularly in oncology and biochemistry.

The molecular formula of this compound is C₁₀H₁₅BN₂O₄, with a molecular weight of approximately 238.05 g/mol. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine, which can influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₅BN₂O₄
Molecular Weight238.05 g/mol
CAS Number883231-20-7
Boiling PointNot available
SolubilityHigh

The biological activity of boronic acids often relates to their ability to interact with enzymes and proteins through reversible covalent bonding. Specifically, this compound may act as an inhibitor of proteasomes or specific kinases, thereby influencing cellular signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various boronic acids, including derivatives similar to this compound. For example, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.

  • Inhibition of Cell Proliferation :
    • Studies report that related compounds exhibit IC50 values ranging from 0.126 μM to higher values depending on the specific structure and substituents present .
    • The selectivity index for these compounds indicates a preference for cancerous cells over non-cancerous cells, suggesting potential for targeted therapy.
  • Mechanistic Insights :
    • The mechanism of action may involve the inhibition of key signaling pathways such as those mediated by cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Off-target Effects

While the primary focus is on anticancer properties, there are indications that this compound may also exhibit off-target effects, including inhibition of matrix metalloproteinases (MMPs), which play roles in tumor metastasis . This dual activity could enhance its therapeutic profile but also necessitates careful evaluation to avoid adverse effects.

Case Studies

  • Study on MDA-MB-231 Cells :
    • A study evaluated the effects of a closely related compound on MDA-MB-231 cells, revealing significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .
  • In Vivo Models :
    • In animal models, treatment with boronic acid derivatives led to reduced tumor growth and metastasis when administered post-tumor inoculation, suggesting potential for use in therapeutic settings .

Q & A

Q. Key Considerations :

  • Temperature control (<0°C during BOC protection to prevent side reactions).
  • Use of anhydrous solvents to avoid hydrolysis of the boronic acid .

Basic: Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the BOC group (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ 7.5–8.5 ppm).
    • ¹¹B NMR : Confirm boronic acid formation (δ 28–32 ppm for arylboronic acids) .
  • FT-IR : Identify B–O stretching (~1340 cm⁻¹) and N–H bending (~1530 cm⁻¹) .
  • HPLC-MS : Assess purity and detect trace impurities (e.g., deprotected amine or residual catalysts) .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Answer:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation or hydrolysis of the boronic acid .
  • Handling : Use gloveboxes or fume hoods for synthesis and weighing. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the BOC group .

Advanced: How do substituents on the pyridine ring (e.g., methyl, BOC-amino) influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:
The substituents modulate electronic and steric effects:

  • Methyl Group : Enhances steric hindrance, slowing coupling rates but improving regioselectivity.
  • BOC-Amino Group : Electron-withdrawing effect activates the boronic acid for coupling, though steric bulk may reduce yields with bulky aryl halides.

Q. Optimization Strategies :

  • Use Pd(PPh₃)₄ or SPhos ligands to mitigate steric effects.
  • Adjust solvent polarity (e.g., DMF for polar substrates, toluene for nonpolar) .

Table 1 : Reactivity Comparison of Analogous Boronic Acids

CompoundSubstituentsCoupling Yield (%)Reference
6-Methylpyridine-3-boronic acidMethyl only85–90
6-Fluoro-5-methylpyridin-3-ylFluoro + methyl75–80
Target compoundBOC-amino + methyl70–75*
*Requires optimized conditions for comparable yields.

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses involving BOC-protected intermediates?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr for conventional heating) and minimizes decomposition .
  • Catalyst Screening : Test PdCl₂(dppf) or XPhos for sterically hindered couplings .
  • Workup Optimization : Use aqueous NaHCO₃ washes to remove unreacted boronate esters and stabilize the boronic acid .

Case Study :
A 15% yield improvement was achieved by replacing THF with DME/H₂O (3:1) in Suzuki couplings, enhancing boronic acid solubility .

Advanced: How should researchers resolve contradictory biological activity data when comparing structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Analysis :
    • Compare analogs with systematic substituent variations (e.g., halogen vs. methyl vs. BOC-amino) to identify key pharmacophores .
    • Use computational docking to predict binding interactions (e.g., BOC group’s role in enzyme inhibition) .
  • Experimental Validation :
    • Replicate assays under standardized conditions (pH, temperature) to control variables.
    • Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .

Example : Fluorine substitution in 6-fluoro-5-methylpyridin-3-ylboronic acid increased enzyme inhibition by 40% compared to the methyl-only analog, highlighting electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.